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Cat. No.: B1456117 Get Quote

An In-depth Technical Guide to 2-Chloro-3-(difluoromethoxy)pyridine: A Key Intermediate in

Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic

compounds have emerged as indispensable building blocks. Their unique electronic properties

and metabolic stability offer chemists a powerful tool to fine-tune the characteristics of potential

drug candidates. Among these, 2-Chloro-3-(difluoromethoxy)pyridine stands out as a

significant intermediate. The strategic placement of a chlorine atom and a difluoromethoxy

group on a pyridine scaffold creates a versatile molecule primed for constructing complex and

biologically active agents.

The pyridine ring is a foundational structure in numerous pharmaceuticals, providing a

modifiable framework to optimize drug properties.[1] The introduction of fluorine-containing

substituents, such as the difluoromethoxy (-OCF₂H) group, can profoundly influence a

molecule's lipophilicity, binding affinity, and metabolic profile.[2][3][4] This guide serves as a

comprehensive technical resource for researchers, scientists, and drug development

professionals, offering in-depth insights into the chemical properties, synthesis, reactivity, and

applications of 2-Chloro-3-(difluoromethoxy)pyridine.
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Chapter 1: Molecular Identity and Physicochemical
Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its

effective application in synthesis and development.

Chemical Structure and Identifiers
2-Chloro-3-(difluoromethoxy)pyridine is a substituted pyridine with the chemical formula

C₆H₄ClF₂NO.[5][6] Its structure is characterized by a pyridine ring substituted with a chlorine

atom at the 2-position and a difluoromethoxy group at the 3-position.

Figure 1: Chemical Structure of 2-Chloro-3-(difluoromethoxy)pyridine

Table 1: Chemical Identifiers

Identifier Value Reference(s)

CAS Number 1206977-80-1 [5][6][7][8]

Molecular Formula C₆H₄ClF₂NO [5][6][7]

Molecular Weight 179.55 g/mol [6][8]

IUPAC Name
2-chloro-3-

(difluoromethoxy)pyridine
[9]

InChI
InChI=1S/C6H4ClF2NO/c7-5-

4(11-6(8)9)2-1-3-10-5/h1-3,6H
[9]

| SMILES | C1=CC(=C(N=C1)Cl)OC(F)F |[6][9] |

Physicochemical Data
The physical properties of the compound are critical for determining appropriate reaction

conditions, purification methods, and storage.

Table 2: Physicochemical Properties
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Property Value Reference(s)

Density 1.4 ± 0.1 g/cm³ [7]

Boiling Point 205.8 ± 35.0 °C at 760 mmHg [7]

Flash Point 78.3 ± 25.9 °C [7]

Vapor Pressure 0.4 ± 0.4 mmHg at 25°C [7]

Index of Refraction 1.469 [7]

LogP 1.88 [7]

| Storage | 2-8°C or Room Temperature |[5][7][8] |

Chapter 2: The Role of the Difluoromethoxy Group
in Medicinal Chemistry
The choice to incorporate a difluoromethoxy (-OCF₂H) group into a potential drug candidate is

a strategic decision rooted in the unique properties this moiety imparts. It serves as a valuable

bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH) groups,

offering distinct advantages.

Causality Behind its Utility:

Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl

group but is generally less lipophilic than a trifluoromethyl (-CF₃) group, allowing for fine-

tuning of a molecule's solubility and membrane permeability.[2]

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes

the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes,

which often target methoxy groups for O-dealkylation. This increased stability can lead to a

longer biological half-life.[3]

Receptor Binding Interactions: The polarized C-F bonds and the hydrogen atom on the -

OCF₂H group can act as a hydrogen bond donor and participate in unique, favorable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://www.aobchem.com/2-chloro-3-difluoromethoxy-pyridine.html
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://www.3wpharm.com/product/73745.html
https://www.benchchem.com/product/b13518023
https://www.nbinno.com/article/pharmaceutical-intermediates/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethylpyridine-in-modern-pharmaceutical-synthesis-ri
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interactions within a protein's binding pocket, potentially increasing the compound's affinity

and selectivity.[4]

Key Physicochemical Effects

Pharmacokinetic Outcome

Difluoromethoxy (-OCF₂H) Group

Enhanced Metabolic Stability

Resists oxidation

Modulated Lipophilicity

Balances solubility

Unique Binding Interactions

Acts as H-bond donor

Improved Bioavailability

Click to download full resolution via product page

Figure 2: Influence of the -OCF₂H Group on Drug Properties

Chapter 3: Synthesis and Reactivity
As a key intermediate, the synthetic accessibility and predictable reactivity of 2-Chloro-3-
(difluoromethoxy)pyridine are paramount.

Proposed Synthetic Pathway
While specific literature detailing the synthesis of this exact molecule is limited, a robust and

plausible pathway can be designed based on established transformations of related pyridine

compounds. A common method for introducing fluorine to an aromatic ring is a modification of

the Balz-Schiemann reaction, starting from the corresponding amine.

The proposed synthesis begins with the commercially available 2-Chloro-3-aminopyridine.

Through diazotization followed by treatment with a difluoromethylating agent, the target

compound can be achieved.
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2-Chloro-3-aminopyridine

Step 1: Diazotization
(e.g., NaNO₂, HCl)

Diazonium Salt Intermediate

Step 2: Difluoromethoxylation
(Difluoromethylating Agent)

2-Chloro-3-(difluoromethoxy)pyridine

Click to download full resolution via product page

Figure 3: Proposed Synthetic Workflow

Experimental Protocol (Hypothetical): Synthesis via Diazotization

Step 1: Diazonium Salt Formation

To a cooled (0-5 °C) suspension of 2-Chloro-3-aminopyridine (1.0 eq) in an appropriate

solvent (e.g., 48% HBF₄), add a solution of sodium nitrite (1.1 eq) in water dropwise,

maintaining the temperature below 5 °C.

Stir the resulting mixture for 1 hour at 0-5 °C. The formation of the diazonium salt

intermediate is typically observed. Causality: Low temperature is critical to prevent the

premature decomposition of the unstable diazonium salt.
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Step 2: Introduction of the Difluoromethoxy Group

In a separate vessel, prepare the difluoromethylating reagent.

Slowly add the cold diazonium salt solution from Step 1 to the difluoromethylating reagent.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by TLC or LC-MS. Causality: This step involves the displacement of the

diazonium group and the formation of the C-O bond.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield 2-Chloro-3-
(difluoromethoxy)pyridine.

Chemical Reactivity: Nucleophilic Aromatic Substitution
(SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent makes the

C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a

cornerstone of its utility as a building block, allowing for the facile introduction of a wide variety

of functional groups (amines, alcohols, thiols, etc.).[2]

Figure 4: General Mechanism for SNAr Reaction

Experimental Protocol: Representative SNAr with an Amine

Dissolve 2-Chloro-3-(difluoromethoxy)pyridine (1.0 eq) in a polar aprotic solvent such as

DMF or DMSO.

Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as

diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq). Causality: The base is
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required to neutralize the HCl generated during the reaction, driving it to completion.

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor progress by TLC or

LC-MS.

After cooling to room temperature, dilute the reaction mixture with water and extract the

product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers, dry, and concentrate.

Purify the resulting substituted pyridine derivative by column chromatography or

recrystallization.

Chapter 4: Spectroscopic Characterization
(Predicted)
While extensive published experimental spectra for this specific molecule are not readily

available, its characteristic features can be reliably predicted based on its structure and data

from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical Shift /
Signal

¹H NMR Pyridine H-4, H-5, H-6
δ 7.0-8.5 ppm (complex
multiplets)

-OCHF₂

δ 6.5-7.5 ppm (triplet, J ≈ 73-

75 Hz due to coupling with two

F atoms)[2]

¹³C NMR Pyridine Carbons δ 110-155 ppm

-OCHF₂
δ 115-125 ppm (triplet due to

C-F coupling)

¹⁹F NMR -OCHF₂
δ -80 to -100 ppm (doublet,

coupled to the H atom)

Mass Spec (ESI+) [M+H]⁺ m/z 180.00223[9]

[M+Na]⁺ m/z 201.98417[9]

IR Spectroscopy C-F Stretch 1000-1200 cm⁻¹ (strong)

Ar-O Stretch 1200-1300 cm⁻¹

C-Cl Stretch 700-850 cm⁻¹

| | Aromatic C=C/C=N | 1400-1600 cm⁻¹ |

Chapter 5: Applications in Drug Discovery and
Agrochemicals
The true value of 2-Chloro-3-(difluoromethoxy)pyridine lies in its application as a versatile

building block. Pyridine derivatives are foundational to many modern pharmaceuticals and

agrochemicals.[1][10]

Scaffold for Active Pharmaceutical Ingredients (APIs): This intermediate provides a robust

scaffold for synthesizing a wide array of therapeutic agents. Its reactive chlorine handle

allows for the systematic exploration of structure-activity relationships (SAR) by introducing
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diverse functionalities. This approach is crucial in the development of drugs targeting cancer,

inflammation, and infectious diseases.[1]

Creation of Chemical Libraries: The predictable reactivity of this compound makes it an ideal

starting material for generating large, diverse libraries of novel compounds. These libraries

are essential for high-throughput screening campaigns aimed at discovering new lead

compounds with desired biological activity.[1][2]

Agrochemical Development: Trifluoromethylpyridines are a key structural motif in many

modern herbicides and pesticides.[10] The unique properties imparted by the

difluoromethoxy group can be leveraged to develop new crop protection agents with

improved efficacy and environmental profiles.

Chapter 6: Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of

the compound.

Table 4: Safety and Handling Information | Category | Information and Procedures |

Reference(s) | | :--- | :--- | :--- | | Hazards | H315: Causes skin irritation.H319: Causes serious

eye irritation.H335: May cause respiratory irritation. |[5] | | Signal Word | Warning |[5][8] | | PPE

| Chemical safety goggles, compatible gloves (e.g., butyl rubber), and a lab coat must be worn.

|[11][12] | | Engineering Controls| Always handle in a certified chemical fume hood to avoid

inhalation of vapors. Ensure an eyewash station and safety shower are accessible. |[13][14] | |

First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[5][14]Skin: Wash with

plenty of soap and water.[5][14]Inhalation: Move person to fresh air.[5][14] | | Storage | Store in

a tightly closed container in a cool, dry, and well-ventilated area away from incompatible

materials like strong oxidizing agents.[5][7][12] |

Conclusion
2-Chloro-3-(difluoromethoxy)pyridine is more than just a chemical intermediate; it is a

strategic tool for innovation in the life sciences. Its combination of a reactive pyridine core and

the pharmacokinetically advantageous difluoromethoxy group makes it a highly valuable asset

for researchers. From facilitating the exploration of structure-activity relationships to enabling

the construction of novel therapeutics and agrochemicals, this compound embodies the
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principles of modern molecular design. A comprehensive understanding of its properties,

synthesis, and reactivity, as outlined in this guide, empowers scientists to fully harness its

potential in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. 2-Chloro-6-(difluoromethoxy)-3-nitropyridine | Benchchem [benchchem.com]

3. nbinno.com [nbinno.com]

4. mdpi.com [mdpi.com]

5. aobchem.com [aobchem.com]

6. alfa-chemistry.com [alfa-chemistry.com]

7. 2-Chloro-3-(difluoromethoxy)pyridine | China | Manufacturer | ZHENGZHOU JIUYI TIME
NEW MATERIALS CO,.LTD [m.chemicalbook.com]

8. 2-Chloro-3-(difluoromethoxy)pyridine - CAS:1206977-80-1 - Sunway Pharm Ltd
[3wpharm.com]

9. PubChemLite - 2-chloro-3-(difluoromethoxy)pyridine (C6H4ClF2NO)
[pubchemlite.lcsb.uni.lu]

10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active
agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

12. cdhfinechemical.com [cdhfinechemical.com]

13. aksci.com [aksci.com]

14. fishersci.com [fishersci.com]

To cite this document: BenchChem. ["2-Chloro-3-(difluoromethoxy)pyridine" chemical
structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1456117?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/pyridine-intermediates-drug-discovery-synthesis-mk
https://www.benchchem.com/product/b13518023
https://www.nbinno.com/article/pharmaceutical-intermediates/the-indispensable-role-of-2-chloro-3-nitro-5-trifluoromethylpyridine-in-modern-pharmaceutical-synthesis-ri
https://www.mdpi.com/1422-0067/24/9/7728
https://www.aobchem.com/2-chloro-3-difluoromethoxy-pyridine.html
https://www.alfa-chemistry.com/product/2-chloro-3-difluoromethoxy-cas-1206977-80-1-47787.html
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://m.chemicalbook.com/ProductDetail_EN_2-chloro-3-difluoromethoxypyridine_3395259.htm
https://www.3wpharm.com/product/73745.html
https://www.3wpharm.com/product/73745.html
https://pubchemlite.lcsb.uni.lu/e/compound/53302035
https://pubchemlite.lcsb.uni.lu/e/compound/53302035
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://wpcdn.web.wsu.edu/wp-fais/uploads/sites/2959/2024/08/Pyridine-v-06-04-2020.docx
https://www.cdhfinechemical.com/images/product/msds/37_2109579544_23-DIFLUORO5-CHLOROPYRIDINECASNO-89402-43-7-MSDS.pdf
https://aksci.com/sds/3628EF_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AAL2002203&productDescription=2-CHLORO-3-FLROPYRIDINE+97%25+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1456117#2-chloro-3-difluoromethoxy-pyridine-chemical-structure-and-properties
https://www.benchchem.com/product/b1456117#2-chloro-3-difluoromethoxy-pyridine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1456117#2-chloro-3-difluoromethoxy-pyridine-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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